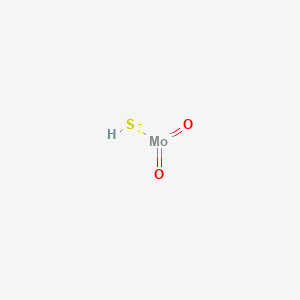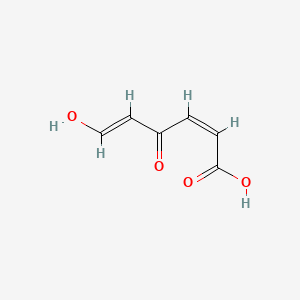
7-Amino-3,4-dihydro-1H-quinolin-2-one
Descripción general
Descripción
7-Amino-3,4-dihydro-1H-quinolin-2-one is a bicyclic lactam compound structurally similar to coumarins. It has garnered significant interest due to its ability to inhibit α-carbonic anhydrases without hydrolysis of the lactam ring . This compound is known for its interaction with various human carbonic anhydrase isoforms, making it a valuable subject in biochemical research .
Mecanismo De Acción
Target of Action
The primary target of 7-Amino-3,4-dihydro-1H-quinolin-2-one is the α-carbonic anhydrases (CAs) . These enzymes are fundamental catalysts found in nature, involved in processes connected to pH regulation, chemosensing, several biosynthetic pathways, electrolyte secretion in many tissues, and other physiological processes .
Mode of Action
This compound inhibits α-carbonic anhydrases without hydrolysis of the lactam ring . It interacts with all human CA isoforms, hCA I-XIV .
Biochemical Pathways
The inhibition of α-carbonic anhydrases by this compound affects the hydration of CO2 to bicarbonate and protons, which are involved in pH regulation, chemosensing, and several biosynthetic pathways .
Result of Action
The inhibition of α-carbonic anhydrases by this compound can lead to changes in pH regulation, chemosensing, and several biosynthetic pathways . This can have various molecular and cellular effects, depending on the specific isoform of α-carbonic anhydrase that is inhibited.
Análisis Bioquímico
Biochemical Properties
7-Amino-3,4-dihydro-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain carbonic anhydrases. It has been found to effectively inhibit the cytosolic isoform hCA VII and the transmembrane isoforms hCA IX, XII, and XIV . These interactions are significant because carbonic anhydrases are involved in processes such as pH regulation and electrolyte secretion. The inhibition of these enzymes by this compound can lead to various physiological effects.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by inhibiting carbonic anhydrases, which are involved in cell signaling pathways and gene expression. This inhibition can affect cellular metabolism and other processes connected to pH regulation and biosynthetic pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with carbonic anhydrases. Unlike some other inhibitors, it does not hydrolyze the lactam ring, maintaining its inhibitory activity through the intact bicyclic amino-quinolinone scaffold . This distinct mechanism of action makes it a valuable tool for studying enzyme inhibition and developing potential therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable and retains its inhibitory activity without degradation of the lactam ring . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that the compound can sustain its biochemical interactions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without significant adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbonic anhydrase inhibition. It interacts with enzymes that catalyze the hydration of CO2 to bicarbonate and protons, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in physiological and pathological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its inhibitory effects on carbonic anhydrases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one typically involves the condensation of substituted anilines with cyclopropyl ketones, followed by cyclization and reduction steps . One common method includes the use of N-(1’-alkoxy)cyclopropyl-2-haloanilines as starting reagents, with palladium catalysts facilitating the cyclopropane ring expansion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale preparation techniques, such as the direct lactamization of o-alkenylanilines using substoichiometric amounts of copper acetate and air as the terminal oxidant . This method is efficient and suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Saturated quinolinone derivatives.
Substitution: Various substituted quinolinone derivatives.
Aplicaciones Científicas De Investigación
7-Amino-3,4-dihydro-1H-quinolin-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound is used to study enzyme inhibition, particularly carbonic anhydrases.
Industry: The compound is utilized in the synthesis of materials with specific chemical properties.
Comparación Con Compuestos Similares
- 4-Methyl-7-aminocoumarin
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 4-Hydroxy-1-methyl-2(1H)-quinolone
Comparison: 7-Amino-3,4-dihydro-1H-quinolin-2-one is unique in its inhibition mechanism. While compounds like 4-methyl-7-aminocoumarin require hydrolysis to inhibit carbonic anhydrases, this compound does not undergo hydrolysis, maintaining its intact bicyclic amino-quinolinone scaffold . This distinct mechanism makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
IUPAC Name |
7-amino-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQKSHQUEREEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409423 | |
| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-07-7 | |
| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Amino-3,4-dihydro-1H-quinolin-2-one interact with α-carbonic anhydrases and what are the downstream effects?
A1: this compound acts as an inhibitor of specific human carbonic anhydrase (hCA) isoforms. [] Unlike coumarins, which exert their inhibitory effect after hydrolysis of their lactone ring, this compound inhibits CAs while maintaining its intact bicyclic amino-quinolinone structure. [] This suggests a distinct mechanism of inhibition compared to coumarins. The compound exhibits varying inhibitory potencies across different hCA isoforms. It shows weak inhibition of hCA I, III, IV, VA, VI, and XIII, with inhibition constants (KIs) ranging from 0.90 to 9.5 µM. [] Interestingly, it demonstrates more potent inhibition against hCA VII (KI = 480 nM) and transmembrane isoforms hCA IX, XII, and XIV (KIs ranging from 16.1 to 510 nM). [] This selective inhibition of specific CA isoforms could have implications for various physiological processes, as CA isoforms are involved in diverse functions such as pH regulation, ion transport, and biosynthetic reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(2,3,4-trimethoxyphenyl)ethyl]-2-pyrazolo[1,5-a]pyridinecarboxamide](/img/structure/B1235793.png)



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1235798.png)
